6-fluoro-2,3-dihydroxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2,3-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-5-1-2-6(10)7(11)4(5)3-9/h1-3,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIMSXVENWNCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364684-42-3 | |
| Record name | 6-fluoro-2,3-dihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization for 6 Fluoro 2,3 Dihydroxybenzaldehyde
Novel Synthetic Routes and Strategic Approaches
The synthesis of 6-fluoro-2,3-dihydroxybenzaldehyde can be approached from several strategic directions, primarily involving the precise installation of fluorine and hydroxyl groups onto the benzaldehyde (B42025) scaffold. The choice of route often depends on the availability and cost of starting materials.
Regioselective Fluorination Strategies
Achieving the correct placement of the fluorine atom on a dihydroxybenzaldehyde skeleton is a significant synthetic hurdle. The electronic properties of the hydroxyl and aldehyde groups heavily influence the regiochemical outcome of fluorination reactions.
Direct electrophilic fluorination of 2,3-dihydroxybenzaldehyde (B126233) presents a challenge due to the multiple activated positions on the aromatic ring. However, modern catalytic methods offer potential solutions. Strategies involving I(I)/I(III) catalysis have been developed for the highly regioselective fluorination of various organic molecules, offering a potential, yet unexplored, route for this specific transformation. nih.gov An alternative approach is the fluorination of a related precursor, such as 3-hydroxybenzaldehyde, to yield an intermediate like 2-fluoro-3-hydroxybenzaldehyde, which can then be further functionalized. ontosight.ai
Hydroxylation Approaches for Fluorinated Benzaldehydes
Introducing hydroxyl groups onto a pre-fluorinated aromatic ring is another key strategy. This can be achieved by starting with a fluorinated benzaldehyde and installing the necessary hydroxyl groups.
One method involves the hydroxylation of an existing fluorobenzaldehyde. For instance, a compound like 2-fluorobenzaldehyde (B47322) could theoretically be hydroxylated to introduce the required functional groups, a strategy noted in the synthesis of its isomer, 2-fluoro-3-hydroxybenzaldehyde. ontosight.ai More advanced, transition-metal-free methods have been developed for the hydroxylation of aryl halides using specialized nucleophilic hydroxide (B78521) surrogates, such as particular oximes. whiterose.ac.uk These reactions can proceed under mild conditions and offer a pathway to convert a halogenated fluorobenzaldehyde into the desired dihydroxy product. whiterose.ac.uk
A powerful enzymatic approach is the Baeyer-Villiger oxidation. Flavoprotein monooxygenases, such as 4-hydroxyacetophenone monooxygenase (HAPMO), can catalyze the oxidation of fluorinated benzaldehydes. researchgate.net This reaction converts the aldehyde into a phenyl formate (B1220265), which subsequently hydrolyzes to the corresponding phenol (B47542) (a hydroxylated arene). researchgate.net This method is particularly noteworthy for its potential sustainability and high selectivity. researchgate.net
Multistep Synthesis from Precursor Molecules
Given the complexity of the target molecule, multistep syntheses starting from simpler, commercially available precursors are the most practical approaches. A logical starting point would be a molecule that already contains the fluoro and catechol (dihydroxy) moieties, or their protected forms.
One plausible pathway begins with 1-fluoro-2,3-dimethoxybenzene. This precursor contains the correct arrangement of the fluoro and protected hydroxyl groups. The synthetic challenge then becomes the introduction of the aldehyde group at the C6 position. This can be accomplished through ortho-lithiation followed by formylation with a suitable electrophile like N,N-dimethylformamide (DMF). A similar strategy has been described for the preparation of 2,6-dihydroxybenzaldehyde, which involves lithiation and hydroformylation of a protected resorcinol (B1680541) derivative. google.com The final step would be the deprotection of the methoxy (B1213986) groups to yield the free hydroxyls.
Another viable route could start with o-bromophenol, which can be formylated to produce 3-bromo-2-hydroxybenzaldehyde. google.com Subsequent steps would involve introducing the second hydroxyl group and performing a halogen exchange (e.g., a nucleophilic aromatic substitution) to replace the bromine with fluorine. The synthesis of a related compound, 6-bromo-2,3-dihydroxybenzaldehyde (B8785862), has been reported, providing a key intermediate for such a strategy.
| Precursor Molecule | Key Transformation(s) Required | Potential Advantages | Potential Challenges |
|---|---|---|---|
| 2,3-Dihydroxybenzaldehyde | Regioselective Fluorination | Direct approach | Controlling regioselectivity sigmaaldrich.comchemicalbook.com |
| 1-Fluoro-2,3-dimethoxybenzene | Formylation, Demethylation | Fluorine already in place | Regiocontrol of formylation |
| 2-Fluoro-3-hydroxybenzaldehyde | Hydroxylation | Simplifies regiochemistry ontosight.ai | Harsh conditions for hydroxylation |
| 6-Bromo-2,3-dihydroxybenzaldehyde | Halogen Exchange (Fluorination) | Known precursor synthesis | Efficiency of halogen exchange |
Functional Group Interconversions and Manipulations
Functional group interconversions (FGIs) are essential tactical steps in organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk In the context of synthesizing this compound, several FGIs are critical.
A crucial FGI is the deprotection of hydroxyl groups. In many synthetic routes, the catechol hydroxyls are protected as methyl ethers (methoxy groups) to prevent unwanted side reactions during steps like lithiation or formylation. The cleavage of these ethers, typically achieved with strong Lewis acids like boron tribromide (BBr₃), is a standard method to reveal the final diol.
The Baeyer-Villiger oxidation represents an elegant FGI to convert an aldehyde into a hydroxyl group via a formate ester intermediate. researchgate.net This can be particularly useful if a diformyl precursor were synthesized, where one aldehyde is selectively converted to a hydroxyl group.
Halogen exchange reactions, such as the Finkelstein reaction, provide a method to interconvert halogens. vanderbilt.edu For instance, a precursor like 6-bromo-2,3-dihydroxybenzaldehyde could be converted to the target fluoro compound via nucleophilic substitution with a fluoride (B91410) source, although this can be challenging on electron-rich aromatic rings.
| Transformation | Starting Group | Final Group | Typical Reagent(s) | Reference |
|---|---|---|---|---|
| Demethylation | Methoxy (-OCH₃) | Hydroxyl (-OH) | BBr₃, HBr | imperial.ac.uk |
| Baeyer-Villiger Oxidation | Aldehyde (-CHO) | Hydroxyl (-OH) | m-CPBA, HAPMO (enzyme) | researchgate.net |
| Halogen Exchange | Bromo (-Br) | Fluoro (-F) | KF, CsF | vanderbilt.edu |
| Nitrile Reduction | Nitrile (-CN) | Aminomethyl (-CH₂NH₂) | LiAlH₄, H₂/Catalyst | vanderbilt.edu |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. rjpn.org The synthesis of this compound can be made more sustainable by adopting several strategies.
One key principle is the use of safer solvents or solvent-free conditions. Mechanochemistry, which uses mechanical force to drive reactions, can dramatically reduce or eliminate the need for hazardous solvents. mdpi.com The allylation of substituted benzaldehydes has been successfully demonstrated using this technique. mdpi.com Furthermore, employing water as a reaction medium, where feasible, is a significantly greener alternative to traditional organic solvents. tandfonline.com
Catalysis is a cornerstone of green chemistry. The use of highly efficient and recyclable catalysts, such as heterogeneous catalysts, can reduce waste and energy consumption. beilstein-journals.orgthieme-connect.com For instance, nano-TiO₂ has been used as a catalyst for reactions involving benzaldehydes under solvent-free conditions. beilstein-journals.org Enzymatic catalysis, as seen in the Baeyer-Villiger oxidation, offers a highly selective and environmentally benign method that operates under mild conditions. researchgate.net
| Green Chemistry Principle | Application in Synthesis | Example/Potential Method | Reference |
|---|---|---|---|
| Prevent Waste | Use of one-pot, multi-component reactions | Tandem reduction/cross-coupling procedures | acs.org |
| Safer Solvents & Auxiliaries | Use of water as a solvent or solvent-free conditions | Mechanochemical synthesis; reactions in aqueous media | mdpi.comtandfonline.com |
| Design for Energy Efficiency | Use of microwave irradiation or reactions at ambient temperature | Microwave-assisted synthesis to accelerate reactions | rsc.org |
| Use of Catalysis | Employing recyclable heterogeneous or biocatalysts | Enzymatic oxidation; use of recyclable cerium catalysts | researchgate.netthieme-connect.com |
Catalytic Methods in Synthesis of this compound and Analogs
Catalysis offers powerful tools for constructing and modifying complex molecules like this compound with high efficiency and selectivity.
Transition-metal catalysis is widely used for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, could be employed to build the substituted benzaldehyde framework from simpler precursors. acs.orgchemie-brunschwig.ch Copper-catalyzed reactions are also prominent, particularly for hydroxylation of aryl halides, providing a pathway to introduce the diol functionality. whiterose.ac.uk
Enzymatic catalysis presents a green and highly specific alternative. Biocatalysts like monooxygenases can perform hydroxylations and Baeyer-Villiger oxidations with exceptional regio- and stereoselectivity under mild, aqueous conditions, which is often difficult to achieve with traditional chemical methods. researchgate.net The enzymatic oxidation of various fluorobenzaldehydes to their corresponding fluorophenols has been well-documented, highlighting the potential of this approach. researchgate.net
Heterogeneous catalysts are also advantageous, especially from a process and sustainability perspective. For example, a recyclable cerium-based heterogeneous catalyst has been shown to be effective for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from various benzaldehydes, demonstrating the potential of such catalysts in reactions involving aldehyde substrates. thieme-connect.com
Stereoselective and Enantioselective Synthesis (If Applicable to Derivatives)
The stereoselective and enantioselective synthesis of derivatives of this compound is a specialized area of organic chemistry. This process involves creating specific three-dimensional arrangements of atoms (stereoisomers) within a molecule, which can be crucial for its biological activity and pharmacological properties. However, a comprehensive review of the available scientific literature indicates that specific methodologies for the stereoselective and enantioselective synthesis of derivatives directly from this compound are not extensively documented.
Research in asymmetric synthesis has more broadly focused on general methods for the enantioselective fluorination of aldehydes or the synthesis of various fluorinated aromatic compounds, rather than on derivatives of this specific dihydroxybenzaldehyde. For instance, developments in organocatalysis have led to methods for the α-fluorination of aldehydes to create α-fluoro aldehydes, which are valuable chiral building blocks. researchgate.net Similarly, advances have been made in the enantioselective difluoromethylation and trifluoromethylation of aromatic aldehydes using chiral catalysts. d-nb.info
While these methods represent significant progress in the synthesis of chiral organofluorine compounds, their direct application to this compound or its immediate derivatives has not been a primary focus in the published research. The presence of the two hydroxyl groups on the catechol ring introduces additional chemical complexity that may require specific catalytic systems and reaction conditions that have yet to be developed or reported.
Therefore, while the principles of stereoselective and enantioselective synthesis are well-established, their specific application to generate chiral derivatives from this compound remains an area with limited available data. Future research may explore adapting existing asymmetric fluorination or alkylation methodologies to this specific scaffold, potentially unlocking new classes of chiral fluorinated phenolic compounds.
Chemical Reactivity and Mechanistic Investigations of 6 Fluoro 2,3 Dihydroxybenzaldehyde
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 6-fluoro-2,3-dihydroxybenzaldehyde is highly substituted, which significantly influences the rate and regioselectivity of electrophilic aromatic substitution (EAS). The directing effects of the existing substituents must be considered:
Hydroxyl (-OH) groups: These are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance.
Fluorine (-F) atom: Halogens are deactivating via induction but are ortho-, para-directing due to resonance.
Aldehyde (-CHO) group: This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.
The positions on the ring available for substitution are C4 and C5. The powerful activating effects of the two hydroxyl groups at positions 2 and 3, along with the ortho-, para-directing effect of the fluorine at C6, would strongly direct incoming electrophiles to the C4 and C5 positions. However, the aldehyde group deactivates the ring. In practice, the catechol moiety is highly susceptible to oxidation, and EAS reactions often require protection of the hydroxyl groups to prevent unwanted side reactions and decomposition under the acidic conditions frequently used for these transformations. For instance, bromination of similar phenolic compounds typically proceeds readily without a catalyst, highlighting the activated nature of the ring.
Nucleophilic Addition and Substitution Reactions at the Carbonyl Center
The aldehyde functional group is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is modulated by the electronic effects of the ring substituents. The electron-donating hydroxyl groups and the electron-withdrawing fluorine atom have competing effects on the reactivity of the aldehyde.
Like other benzaldehydes, this compound readily undergoes condensation reactions with primary amines to form Schiff bases, or imines. This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The reaction is often catalyzed by acid or base, or simply by heating.
Schiff bases derived from substituted dihydroxybenzaldehydes are significant as ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The resulting metal complexes often exhibit interesting chemical and biological properties. For example, Schiff bases formed from 2,3-dihydroxybenzaldehyde (B126233) and various amines react with metal ions to form complexes where the ligand coordinates through the azomethine nitrogen and the phenolic oxygen atoms.
Table 1: Representative Amines for Schiff Base Formation
| Reactant Amine | Product Type |
|---|---|
| Ethylenediamine | Di-Schiff Base Ligand |
| Aniline | N-Phenyl Imine |
| Allylamine (B125299) | N-Allyl Imine |
The aldehyde group can participate in various condensation reactions to form new carbon-carbon bonds. A key example is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a basic catalyst. The reaction involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration yields a new α,β-unsaturated system. Such reactions are pivotal for synthesizing a variety of functionalized molecules, including fused heterocyclic systems like benzopyrans.
Metal-Catalyzed Coupling and Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of a fluorine atom on the aromatic ring makes this compound a potential, albeit challenging, substrate for such reactions.
While aryl bromides and iodides are common substrates for reactions like the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), and Negishi (using organozinc reagents) couplings, the high strength of the C-F bond makes aryl fluorides significantly less reactive. Activating C-F bonds for cross-coupling typically requires specialized catalytic systems, such as nickel catalysts with specific phosphine (B1218219) ligands, or harsher reaction conditions. Therefore, while theoretically possible, using this compound as a substrate in standard cross-coupling reactions would be difficult. A more common strategy involves using a bromo- or iodo-analogue of the compound to facilitate these transformations.
Rearrangement Reactions and Tautomerism
Tautomerism in this compound is primarily associated with the catechol moiety and intramolecular hydrogen bonding. The molecule can exist in different tautomeric forms, although the phenolic form is overwhelmingly dominant.
The presence of adjacent hydroxyl and aldehyde groups allows for the formation of a strong intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen. This interaction is a common feature in 2-hydroxybenzaldehyde derivatives and contributes to their specific physical and spectroscopic properties.
Furthermore, in solution, a dynamic equilibrium involving proton transfer between the two hydroxyl groups of the catechol ring exists. While keto-enol tautomerism involving the aromatic ring is energetically unfavorable, the molecule can exhibit quinomethide tautomers, especially in Schiff base derivatives where the imine nitrogen can be protonated.
In more specialized photochemical contexts, related aryl compounds can undergo complex rearrangements. For instance, photolysis of an aryl azide (B81097) can lead to a nitrene, which may rearrange to a benzazirine intermediate. While not a direct reaction of the aldehyde itself, this illustrates the potential for complex rearrangements on the substituted aromatic core under specific energetic conditions.
Intramolecular Interactions and Their Influence on Reactivity
The spatial arrangement of the fluoro, hydroxyl, and aldehyde groups in this compound facilitates a network of intramolecular interactions that significantly modulate its reactivity. The most prominent of these are intramolecular hydrogen bonds.
Detailed computational studies on related dihydroxybenzaldehydes have elucidated the nature and strength of these interactions. researchgate.net For instance, in 2,3-dihydroxybenzaldehyde, a resonance-assisted hydrogen bond (RAHB) is formed between the hydroxyl group at position 2 and the carbonyl oxygen of the aldehyde. A weaker, conventional hydrogen bond can also exist between the hydroxyl group at position 3 and the oxygen of the adjacent hydroxyl group. The presence of a fluorine atom at the 6-position, as in the title compound, is expected to influence the acidity of the phenolic protons and the electron density distribution within the aromatic ring, thereby modulating the strength of these hydrogen bonds.
The strength of intramolecular hydrogen bonds can be estimated using computational methods such as the molecular tailoring approach (MTA) and by analyzing topological parameters from Quantum Theory of Atoms in Molecules (QTAIM). mdpi.commdpi.com These interactions impose a degree of conformational rigidity on the molecule, influencing the orientation of the aldehyde group and the availability of the lone pairs on the oxygen atoms for coordination or reaction.
The presence of these intramolecular hydrogen bonds can affect the reactivity of the aldehyde group in several ways:
Electrophilicity of the Carbonyl Carbon: The hydrogen bond to the carbonyl oxygen can withdraw electron density, potentially increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
Proton Transfer Reactions: The network of hydrogen bonds can facilitate intramolecular proton transfer, a key step in certain tautomerization and rearrangement reactions.
Conformational Control: The rigidified conformation can influence the stereochemical outcome of reactions at the aldehyde or on the aromatic ring.
| Interaction Parameter | Typical Calculated Value for o-hydroxybenzaldehydes | Reference |
| O-H···O Bond Distance (Å) | 2.5 - 2.7 | mdpi.com |
| O-H···O Bond Angle (°) | 140 - 150 | mdpi.com |
| Hydrogen Bond Energy (kcal/mol) | 7 - 12 | mdpi.com |
| Electron Density at Bond Critical Point (a.u.) | 0.04 - 0.07 | mdpi.com |
This table presents generalized data from computational studies on related o-hydroxybenzaldehydes to illustrate the nature of the intramolecular hydrogen bonds.
Furthermore, studies on fluorinated phenols and related systems have shown that intramolecular O-H···F hydrogen bonds can also occur, although they are generally weaker than those involving oxygen as the acceptor. nih.gov In this compound, the potential for such an interaction between one of the hydroxyl protons and the fluorine atom could further influence the conformational preferences and reactivity of the molecule.
Heavy-Atom Tunneling and Vibrationally-Induced Reactivity in Halogenated Benzaldehydes
Beyond classical reaction mechanisms governed by transition state theory, quantum mechanical tunneling (QMT) represents a pathway for reactions to occur through a potential energy barrier. While hydrogen atom tunneling is a well-documented phenomenon, the tunneling of heavier atoms (heavy-atom tunneling) is a more recently explored and significant aspect of chemical reactivity, particularly at low temperatures. illinois.edunih.gov
Recent research has demonstrated that heavy-atom tunneling can play a substantial role in various organic reactions, including pericyclic reactions and rearrangements. nih.gov For a reaction to proceed via tunneling, the potential energy barrier must be sufficiently narrow. illinois.edu The probability of tunneling is highly dependent on the mass of the tunneling particle and the width of the barrier.
In the context of halogenated benzaldehydes, studies on related aromatic systems provide a framework for considering the possibility of heavy-atom tunneling in the reactions of this compound. For example, investigations into the Roush allylboration of aldehydes have shown that a significant contribution from heavy-atom tunneling is necessary to explain the observed kinetic isotope effects. nih.govsigmaaldrich.com This suggests that reactions involving the carbonyl group of benzaldehyde derivatives can be influenced by tunneling.
Furthermore, computational studies on the cyclization of a triplet 2-formylarylnitrene, a molecule with structural similarities to substituted benzaldehydes, provided direct evidence for a heavy-atom QMT reaction involving the displacement of nitrogen and oxygen atoms. biomedpharmajournal.org This reaction was observed to occur spontaneously at cryogenic temperatures with a temperature-independent rate constant, a hallmark of a tunneling-controlled process.
The following table summarizes key findings from studies on heavy-atom tunneling in related organic molecules, highlighting the conditions and types of reactions where this phenomenon is observed.
| System | Reaction Type | Key Observation | Reference |
| p-Anisaldehyde | Roush Allylboration | Discrepancy between experimental and theoretical kinetic isotope effects attributed to heavy-atom tunneling. | nih.govsigmaaldrich.com |
| Triplet 2-Formyl-3-fluorophenylnitrene | Cyclization | Temperature-independent reaction rate at 10-20K, indicating a heavy-atom tunneling mechanism. | biomedpharmajournal.org |
| Cyclobutadiene | Automerization | At temperatures below 0 °C, over 95% of the reaction rate is due to heavy-atom tunneling. | illinois.edu |
| Benzazirines | Ring-Opening vs. Ring-Expansion | Competing quantum mechanical tunneling pathways are controlled by electronic substituent effects. | chemrxiv.org |
This table provides examples of systems where heavy-atom tunneling has been observed or computationally predicted, offering a basis for considering its potential role in the reactivity of this compound.
Vibrationally-induced reactivity is another non-classical reaction pathway where the excitation of specific vibrational modes within a molecule can lead to a chemical transformation. mdpi.com This can be achieved, for example, by irradiating the molecule with infrared light of a specific frequency corresponding to a vibrational overtone. This selective energy deposition can drive a reaction along a specific pathway that might not be favored under thermal conditions.
Studies on molecules such as porphycene (B11496) and thiotropolone have demonstrated that intramolecular hydrogen transfer (tautomerization) can be induced by the excitation of specific molecular vibrations. nih.govuc.pt For this compound, the O-H stretching vibrations of the hydroxyl groups are potential candidates for vibrational excitation. Such excitation could potentially induce tautomerization or conformational changes, thereby influencing its subsequent reactivity. For instance, vibrationally induced proton transfer from a hydroxyl group to the carbonyl oxygen could generate a transient, high-energy tautomer with distinct reactivity.
While direct experimental evidence for heavy-atom tunneling or vibrationally-induced reactivity in this compound has not been reported, the extensive research on analogous systems strongly suggests that these quantum phenomena could play a role in its chemical transformations, particularly under specific conditions such as low temperatures or selective irradiation. Future computational and experimental studies on this specific molecule would be invaluable in elucidating the contributions of these fascinating reactivity paradigms.
Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 2,3 Dihydroxybenzaldehyde
Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignments
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations and functional groups present in 6-fluoro-2,3-dihydroxybenzaldehyde. While specific experimental spectra for this compound are not widely published, theoretical studies and comparisons with similar molecules like 2,3-dihydroxybenzaldehyde (B126233) and other fluorinated benzaldehydes provide a robust framework for assigning its characteristic vibrational bands. researchgate.netresearchgate.netnih.gov
Theoretical calculations, often employing Density Functional Theory (DFT), are crucial in predicting the vibrational frequencies. researchgate.netresearchgate.net For the related molecule 2,3-dihydroxybenzaldehyde, DFT calculations have been used to assign the vibrational modes of its various conformers. researchgate.netresearchgate.net Similar computational approaches for this compound would allow for a detailed assignment of its vibrational spectrum.
Key expected vibrational modes for this compound would include:
O-H Stretching: The two hydroxyl groups would give rise to characteristic O-H stretching vibrations. The presence of intramolecular hydrogen bonding between the hydroxyl groups and the adjacent carbonyl group is expected to cause a red shift (lowering of frequency) and broadening of these bands. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The aldehydic C-H stretch would appear as a distinct band, often around 2850-2750 cm⁻¹.
C=O Stretching: The carbonyl group of the aldehyde will produce a strong absorption band. Its exact position will be influenced by the electronic effects of the fluorine and hydroxyl substituents.
C-F Stretching: A strong band corresponding to the C-F stretching vibration is expected, typically in the 1250-1000 cm⁻¹ region.
Aromatic C=C Stretching: The benzene (B151609) ring will exhibit several characteristic stretching vibrations in the 1600-1450 cm⁻¹ range.
In-plane and Out-of-plane Bending: Various bending vibrations for C-H, O-H, and the ring structure will be present at lower frequencies.
The table below provides a hypothetical, yet representative, set of vibrational band assignments for this compound based on data from analogous compounds. researchgate.netnih.govuc.pt
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| O-H Stretching (Hydrogen-bonded) | 3500 - 3200 | Broad, Strong |
| Aromatic C-H Stretching | 3100 - 3000 | Medium |
| Aldehydic C-H Stretching | 2850 - 2750 | Medium |
| C=O Stretching | 1700 - 1650 | Strong |
| Aromatic C=C Stretching | 1600 - 1450 | Medium to Strong |
| C-F Stretching | 1250 - 1000 | Strong |
| O-H Bending | 1440 - 1395 | Medium |
| C-H In-plane Bending | 1300 - 1000 | Medium |
| C-H Out-of-plane Bending | 900 - 675 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the hydroxyl protons.
Aldehydic Proton (-CHO): This proton will appear as a singlet in the downfield region, typically around δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
Aromatic Protons: The two aromatic protons will appear as doublets or multiplets, with their chemical shifts influenced by the electronic effects of the fluorine and hydroxyl groups. The proton ortho to the fluorine atom will likely show coupling to the ¹⁹F nucleus.
Hydroxyl Protons (-OH): The chemical shifts of the hydroxyl protons can vary and are often broad, appearing between δ 5.0 and 12.0 ppm. Their position is sensitive to solvent, concentration, and temperature due to hydrogen bonding. chemicalbook.com
¹³C NMR: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule.
Carbonyl Carbon: The aldehydic carbonyl carbon is the most downfield signal, expected around δ 190-200 ppm.
Aromatic Carbons: The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon directly bonded to the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling constant. jeolusa.com The carbons attached to the hydroxyl groups will also be significantly shifted.
¹⁹F NMR: The fluorine NMR spectrum provides direct information about the chemical environment of the fluorine atom. jeolusa.commagritek.com
A single resonance is expected for the fluorine atom. Its chemical shift will be influenced by the electronic nature of the aromatic ring and the substituents. Long-range couplings to nearby protons (²JHF, ³JHF) would be observable in a high-resolution spectrum. jeolusa.com
The following table presents predicted chemical shifts (δ) for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CHO | 9.8 - 10.2 | 190 - 195 |
| C1 | - | 115 - 120 (with C-F coupling) |
| C2 | 7.0 - 7.3 | 145 - 150 |
| C3 | - | 148 - 153 |
| C4 | 6.8 - 7.1 | 118 - 122 |
| C5 | 7.2 - 7.5 | 125 - 130 |
| C6 | - | 155 - 160 (with C-F coupling) |
| OH (at C2) | 5.0 - 9.0 (broad) | - |
| OH (at C3) | 9.0 - 12.0 (broad) | - |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the through-bond and through-space connectivities. researchgate.netarxiv.org
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, providing valuable information about the molecule's conformation and the relative orientation of the substituents.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. rsc.orgauburn.eduoup.com For this compound (C₇H₅FO₃), the exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS) to confirm the molecular formula. rsc.orgnih.gov
Molecular Ion Peak ([M]⁺): In electron ionization (EI) mass spectrometry, a prominent molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. nist.gov
Fragmentation Pattern: The molecule would undergo characteristic fragmentation upon ionization. Expected fragmentation pathways include the loss of the formyl radical (-CHO), carbon monoxide (-CO), and potentially HF. The fragmentation pattern provides valuable structural information that can be used to distinguish it from isomers. auburn.eduoup.com For instance, the loss of a hydrogen atom from the aldehyde group to form a stable acylium ion is a common fragmentation pathway for benzaldehydes.
The predicted monoisotopic mass for C₇H₅FO₃ is approximately 156.0223 Da. HRMS analysis would be expected to yield a measured mass very close to this value, providing strong evidence for the compound's identity. uni.lu
X-ray Crystallography and Crystal Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. researchgate.netmdpi.com While a specific crystal structure for this compound has not been found in the searched literature, analysis of related structures provides a basis for understanding its likely solid-state conformation and packing. mdpi.comscholaris.ca
The molecule is expected to be largely planar due to the aromatic ring. The crystal packing would be significantly influenced by intermolecular interactions, particularly hydrogen bonding. researchgate.netmdpi.com
The crystal structure of this compound would be dominated by a network of intermolecular hydrogen bonds involving the two hydroxyl groups and the carbonyl oxygen. researchgate.netmdpi.comresearchgate.net These interactions play a crucial role in stabilizing the crystal lattice. mdpi.com
O-H···O Hydrogen Bonds: Strong hydrogen bonds are expected between the hydroxyl groups of one molecule and the carbonyl oxygen or hydroxyl oxygen of a neighboring molecule. These interactions often lead to the formation of dimers or extended chains and sheets in the crystal structure. nih.govresearchgate.net
π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure. mdpi.com
The interplay of these various non-covalent forces dictates the final three-dimensional arrangement of the molecules in the crystal. mdpi.comresearchgate.net Hirshfeld surface analysis could be employed on a determined crystal structure to visualize and quantify these intermolecular contacts. mdpi.commdpi.com
π-Stacking and Supramolecular Assembly
The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which collectively define the supramolecular assembly. In the case of this compound, the interplay between hydrogen bonding and π-stacking interactions is crucial for the formation of its crystal lattice. Aromatic systems, such as the benzene ring in this compound, are capable of engaging in π-π interactions, which are significant in the molecular recognition and crystal engineering of organic compounds. researchgate.net
While a specific crystal structure for this compound is not extensively detailed in the available literature, its behavior can be inferred from analogous compounds like 2,4-dihydroxybenzaldehyde (B120756). Studies on cocrystals of 2,4-dihydroxybenzaldehyde with acridine (B1665455) reveal that π(acridine)–π(acridine) and C(acridine)–H···π(aldehyde) interactions are present. mdpi.com These interactions, alongside strong hydrogen bonds, contribute to the formation of complex three-dimensional networks. mdpi.com For this compound, the electron-withdrawing nature of the fluorine atom and the hydroxyl groups would modulate the electron density of the aromatic ring, influencing the strength and geometry of potential π-π stacking interactions.
In related benzaldehyde (B42025) derivatives that bind to biological macromolecules, face-to-face π-π stacking interactions have been observed as a key feature for stabilizing the bound conformation. google.com The supramolecular assembly in the crystal structure of this compound is therefore expected to be a sophisticated architecture stabilized by both directional hydrogen bonds involving the hydroxyl and aldehyde groups, and π-π stacking interactions between the aromatic rings. mdpi.com Hirshfeld surface analysis is a common theoretical tool used to visualize and quantify these intermolecular interactions, which would be instrumental in elucidating the detailed packing of this compound. researchgate.netmdpi.com
Table 1: Key Intermolecular Interactions in Dihydroxybenzaldehyde Analogs
| Interaction Type | Description | Role in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding | Strong, directional interactions (e.g., O-H···O, O-H···N in cocrystals). mdpi.comacs.org | Primary driver of molecular recognition and formation of defined structural motifs like chains or dimers. acs.org |
| π-π Stacking | Attraction between aromatic rings (face-to-face or offset). | Contributes to the stabilization of the crystal lattice and the formation of columnar or layered structures. mdpi.comgoogle.com |
| C-H···π Interactions | A weak form of hydrogen bonding where a C-H bond acts as the donor and a π-system as the acceptor. mdpi.com | Provides additional stabilization to the three-dimensional network. mdpi.com |
Conformational Analysis and Stability Studies
The structural flexibility of this compound is primarily associated with the rotation around the C-C bond connecting the aldehyde group to the benzene ring and the rotation of the hydroxyl groups. This flexibility gives rise to several possible conformers, each with a distinct energy and stability. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of such molecules. researchgate.net
For the parent compound, 2,3-dihydroxybenzaldehyde (DHB), theoretical studies have identified eight possible conformers. researchgate.net These studies, using DFT calculations at the B3LYP/6-31+G(d,p) level, determined that the C6 form is the most stable conformer. researchgate.net The relative stability of these conformers is governed by a delicate balance of steric hindrance and the formation of intramolecular hydrogen bonds between the adjacent hydroxyl groups and between the hydroxyl and aldehyde groups.
The introduction of a fluorine atom at the 6-position, ortho to the aldehyde group, is expected to significantly influence the conformational preferences and stability of the molecule. The fluorine atom can exert both steric and electronic effects, potentially altering the preferred orientation of the aldehyde and hydroxyl groups. Theoretical calculations on similar compounds, like 2-Chloro-6-fluoro benzaldehyde, have been used to determine optimized geometries and thermodynamic properties such as heat capacity, entropy, and enthalpy, which are key indicators of molecular stability. researchgate.net Such calculations for this compound would reveal the lowest energy conformer and the energy barriers for interconversion between different conformers. The stability is also influenced by intramolecular hydrogen bonding, which can be investigated using Natural Bond Orbital (NBO) analysis. researchgate.net
Table 2: Calculated Conformational Data for 2,3-Dihydroxybenzaldehyde (DHB)
| Conformer | Relative Energy (kJ/mol) at B3LYP/6-31G(d,p) | Key Intramolecular Interactions |
|---|---|---|
| C1 | 18.37 | O-H···O |
| C2 | 22.80 | O-H···O |
| C3 | 39.87 | None |
| C4 | 47.95 | None |
| C5 | 12.30 | O-H···O(aldehyde) |
| C6 | 0.00 | O-H···O, O-H···O(aldehyde) |
| C7 | 30.63 | O-H···O(aldehyde) |
| C8 | 29.75 | O-H···O(aldehyde) |
Data adapted from conformational analysis studies on 2,3-dihydroxybenzaldehyde. The introduction of a 6-fluoro substituent would alter these relative energies.
Computational and Theoretical Chemistry Investigations of 6 Fluoro 2,3 Dihydroxybenzaldehyde
Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical)
Quantum chemical calculations are fundamental to investigating the electronic structure and properties of molecules. For substituted benzaldehydes like 6-fluoro-2,3-dihydroxybenzaldehyde, Density Functional Theory (DFT) is a widely used method, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional being a popular choice. researchgate.netresearchgate.net This method offers a good balance between computational cost and accuracy. Basis sets such as 6-31G(d,p), 6-31+G(d,p), and 6-311++G(d,p) are commonly employed to describe the atomic orbitals. researchgate.netmdpi.comresearchgate.netrsc.org Ab initio methods like Hartree-Fock (HF) and more advanced semi-empirical methods are also utilized, providing a hierarchical approach to computational analysis. researchgate.netsemanticscholar.org These calculations are typically performed using software packages like Gaussian. researchgate.netmdpi.com
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Predicted Value | Parameter | Predicted Value |
| C-F | 1.35 | C-C-F | 118.5 |
| C-O (hydroxyl) | 1.36 | C-C-O (hydroxyl) | 120.0 |
| C=O (aldehyde) | 1.22 | C-C=O (aldehyde) | 123.0 |
| O-H | 0.97 | C-O-H | 109.0 |
| C-C (aromatic) | 1.40 | C-C-C (aromatic) | 120.0 |
Note: Values are representative and based on calculations for structurally similar molecules. researchgate.netmdpi.com
Electronic structure analysis provides deep insights into the molecule's reactivity and charge distribution.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the electronic properties of a molecule. semanticscholar.orgemerginginvestigators.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.comsemanticscholar.orgemerginginvestigators.org A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and ease of intramolecular charge transfer. researchgate.netsemanticscholar.org For this compound, the electron-donating hydroxyl groups and the electron-withdrawing fluorine and aldehyde groups are expected to significantly influence the energies of these frontier orbitals. The HOMO is likely localized on the benzene (B151609) ring and the oxygen atoms of the hydroxyl groups, while the LUMO may be concentrated around the aldehyde group and the aromatic ring. mdpi.comnih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.netresearchgate.netrsc.org It illustrates the charge distribution by mapping the electrostatic potential onto the electron density surface. For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atom. researchgate.netmdpi.com These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the hydroxyl groups and the aromatic ring, indicating sites for nucleophilic attack. mdpi.com
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations help in the assignment of the fundamental vibrational modes observed in experimental spectra. mdpi.com By using DFT methods like B3LYP with appropriate basis sets, a set of vibrational frequencies can be computed. researchgate.netresearchgate.net These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. nih.gov A detailed analysis allows for the assignment of specific vibrational modes, such as O-H stretching, C=O stretching, C-F stretching, and various aromatic ring vibrations. researchgate.netnih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3200-3400 | Stretching of the hydroxyl groups involved in intramolecular hydrogen bonding. |
| C-H Stretch (Aldehyde) | 2810-2860 | Stretching of the C-H bond in the aldehyde group. mdpi.com |
| C=O Stretch (Aldehyde) | 1650-1670 | Stretching of the carbonyl double bond. mdpi.com |
| C-C Stretch (Aromatic) | 1400-1600 | Vibrations of the carbon-carbon bonds within the benzene ring. mdpi.com |
| C-F Stretch | 1100-1250 | Stretching of the carbon-fluorine bond. nih.gov |
Note: Values are representative and based on calculations for structurally similar molecules.
Theoretical Studies on Nonlinear Optical Properties
Molecules with significant intramolecular charge transfer (ICT) characteristics, often indicated by a small HOMO-LUMO gap, can exhibit nonlinear optical (NLO) properties. mdpi.comnih.gov These properties are of interest for applications in optical technologies. nih.gov Theoretical calculations, particularly DFT, are used to predict the NLO response of a molecule by calculating the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). rsc.orgnih.gov A large value for the first-order hyperpolarizability suggests a strong NLO response. mdpi.com The presence of both electron-donating (hydroxyl) and electron-withdrawing (fluorine, aldehyde) groups on the aromatic ring of this compound creates a push-pull system that can facilitate ICT, making it a candidate for possessing NLO properties. nih.govnih.gov Computational studies on similar substituted benzaldehydes have shown that such substitutions can lead to significant hyperpolarizability values. researchgate.netmdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The expected ¹H and ¹³C NMR chemical shifts for this compound can be calculated using various DFT functionals and basis sets, such as B3LYP/6-311++G(d,p). mdpi.comekb.eg The chemical shifts are determined by the magnetic shielding of the nuclei, which is influenced by the electron density distribution within the molecule. The presence of the fluorine atom and two hydroxyl groups significantly impacts this distribution through their inductive and resonance effects.
Based on the known experimental ¹H NMR data for the parent compound, 2,3-dihydroxybenzaldehyde (B126233) chemicalbook.com, and the well-documented effects of fluorine substitution on aromatic rings, a predicted ¹H and ¹³C NMR data table for this compound in a typical solvent like DMSO-d₆ can be constructed. The fluorine atom at position 6 is expected to cause a downfield shift for the adjacent proton (H-5) and introduce C-F coupling constants in the ¹³C NMR spectrum.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CHO) | - | ~191.0 |
| C2 (C-OH) | - | ~148.0 |
| C3 (C-OH) | - | ~152.0 |
| C4 | - | ~118.0 (d, JCF ≈ 8 Hz) |
| C5 | ~7.1 | ~120.0 (d, JCF ≈ 4 Hz) |
| C6 (C-F) | - | ~155.0 (d, JCF ≈ 245 Hz) |
| CHO | ~10.2 | - |
| 2-OH | ~9.5 (br s) | - |
| 3-OH | ~9.0 (br s) | - |
Note: These are predicted values based on computational models and data from analogous compounds. Actual experimental values may vary. 'd' denotes a doublet and 'J' represents the coupling constant.
The accuracy of such predictions is generally high, with mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR chemical shifts having been reported in studies of other complex organic molecules. d-nb.info The computational approach typically involves geometry optimization of the molecule's conformers, followed by the calculation of NMR shielding constants using the Gauge-Independent Atomic Orbital (GIAO) method. liverpool.ac.uk The final chemical shifts are then obtained by referencing the calculated shielding constants to a standard, such as tetramethylsilane (B1202638) (TMS).
Reaction Pathway and Transition State Analysis
Computational chemistry is also instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netchinesechemsoc.org While specific reaction pathway analyses for this compound are not extensively documented, theoretical studies on related benzaldehydes and fluorinated aromatics provide a framework for predicting its reactivity. researchgate.netchinesechemsoc.orgd-nb.infocopernicus.orgmdpi.comnih.gov
One common reaction of benzaldehydes is nucleophilic addition to the carbonyl group. The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl groups on the aromatic ring of this compound will modulate the electrophilicity of the carbonyl carbon. DFT calculations can be employed to model the reaction pathway of, for instance, the addition of a nucleophile like a Grignard reagent or a cyanide ion.
The analysis would involve the following steps:
Geometry Optimization: The structures of the reactant (this compound and the nucleophile), the transition state, and the product (the corresponding alcohol) are optimized to find their lowest energy conformations.
Transition State Search: A transition state search algorithm, such as the Berny algorithm, is used to locate the saddle point on the potential energy surface that corresponds to the transition state. This structure represents the highest energy point along the reaction coordinate.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
A hypothetical reaction pathway for the addition of a generic nucleophile (Nu⁻) to this compound is depicted below.
Hypothetical Energy Profile for Nucleophilic Addition
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nu⁻ | 0 |
| Transition State | [Complex of aldehyde and Nu⁻ at the point of bond formation] | ΔG‡ (Activation Energy) |
| Product | Adduct after nucleophilic attack | ΔGrxn (Reaction Energy) |
The activation energy (ΔG‡) is a critical parameter that determines the rate of the reaction. A lower activation energy implies a faster reaction. Computational studies on similar systems, such as the reaction of fluorinated ylides with benzaldehyde (B42025), have shown that fluorine substitution can significantly influence the energy barriers of reaction steps. researchgate.net In the case of this compound, the interplay between the electron-withdrawing fluorine and the electron-donating hydroxyl groups would be a key factor in determining the activation energy for various reactions. For example, a computational study on the Biginelli reaction of 2,4-dihydroxybenzaldehyde (B120756) showed a significant increase in the activation energy due to the ortho-hydroxyl group, which hinders the condensation reaction. mdpi.com Similar effects could be anticipated for this compound.
Derivatization and Chemical Modification Strategies for Research Applications
Derivatization for Enhanced Analytical Detection (e.g., GC-MS, MALDI-MSI)
For analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI), chemical derivatization is often a prerequisite for the successful analysis of polar, non-volatile compounds. The hydroxyl and aldehyde groups of 6-fluoro-2,3-dihydroxybenzaldehyde make it an ideal candidate for such derivatization, aiming to increase volatility, improve thermal stability, and enhance ionization efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS): To make compounds like this compound suitable for GC-MS analysis, their polar hydroxyl groups must be capped. This is typically achieved through silylation or acylation. researchgate.net
Silylation: Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. researchgate.net The reaction replaces the acidic protons of the hydroxyl groups with less polar tert-butyldimethylsilyl (TBDMS) groups, increasing the molecule's volatility and making it amenable to GC analysis. researchgate.net
Acylation: Trifluoroacetylation, using reagents like trifluoroacetic anhydride, is another robust method. mdpi.comnih.gov This approach not only increases volatility but also introduces fluorine atoms, which can be beneficial for detection. mdpi.com The resulting trifluoroacetylated derivative often exhibits excellent chromatographic properties and stability. nih.gov
MALDI-Mass Spectrometry Imaging (MSI): In MALDI-MSI, especially for the analysis of small molecules within tissue sections, derivatization can overcome issues of poor ionization efficiency and low abundance. htximaging.com On-tissue chemical derivatization (OTCD) with a "reactive matrix" can selectively target specific functional groups to improve detection sensitivity. nih.gov
For phenolic compounds like this compound, reactive matrices containing moieties that specifically react with hydroxyl groups are employed. For example, reagents with a 2-fluoro-1-methyl pyridinium (B92312) (FMP) cation have been developed to target phenolic hydroxyl and amine groups, significantly increasing the ionization efficiency of analytes like neurotransmitters. htximaging.comnih.gov The aldehyde group can be targeted by hydrazine-based derivatization reagents, which form hydrazones and can also function as a matrix, a strategy termed "reactive matrices". shu.ac.uk This dual function simplifies sample preparation and enhances the detection of carbonyl-containing compounds. shu.ac.uk
Table 1: Common Derivatization Strategies for Analytical Detection
| Analytical Technique | Target Functional Group(s) | Derivatization Reagent Example | Purpose of Derivatization |
|---|---|---|---|
| GC-MS | Hydroxyl groups | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Increase volatility and thermal stability. researchgate.net |
| GC-MS | Hydroxyl groups | Trifluoroacetic anhydride | Increase volatility and improve chromatographic properties. mdpi.com |
| MALDI-MSI | Phenolic hydroxyl groups | 2-Fluoro-1-methyl pyridinium (FMP) based reagents | Enhance ionization efficiency. htximaging.comnih.gov |
| MALDI-MSI | Carbonyl (aldehyde) group | Hydrazine-based reagents (e.g., DNPH, DMNTH) | Improve sensitivity and shift mass out of the low-mass noise region. shu.ac.uk |
Synthesis of Chemosensors and Probes Utilizing this compound Derivatives
The development of chemosensors for the selective detection of ions is a critical area of research. researchgate.net Optical sensors, which provide a response through changes in color (colorimetric) or fluorescence (fluorometric), are particularly advantageous due to their simplicity, high sensitivity, and potential for real-time monitoring. researchgate.netrsc.org
Derivatives of this compound are excellent candidates for constructing such sensors. The typical synthetic route involves the condensation of the aldehyde group with a primary amine to form a Schiff base (imine). The resulting molecule often incorporates a binding site for a specific analyte and a signaling unit (chromophore or fluorophore).
A common strategy is to synthesize Schiff base ligands where the o-dihydroxy moiety and the imine nitrogen can act as a chelating site for metal ions. researchgate.netscience.gov For instance, a chemosensor derived from 2,3-dihydroxybenzaldehyde (B126233) and 2-methoxybenzylamine (B130920) was shown to selectively detect various metal ions (Cu²⁺, Co²⁺, Fe²⁺, and Fe³⁺) through distinct, naked-eye visible color changes. researchgate.netdergipark.org.tr
The introduction of a fluorine atom at the 6-position of the benzaldehyde (B42025) ring is expected to modulate the electronic properties of the resulting chemosensor. The strong electron-withdrawing nature of fluorine can influence the acidity of the hydroxyl protons and the electron density of the aromatic system. This can lead to enhanced selectivity or sensitivity for a target ion. Ratiometric fluorescent probes, which exhibit a shift in the emission wavelength upon ion binding, can be designed using this scaffold, offering more accurate and quantitative detection. bohrium.com
Table 2: Examples of Metal Ions Detected by Dihydroxybenzaldehyde-Based Chemosensors
| Chemosensor Base | Detected Ions | Detection Method |
|---|---|---|
| 2,3-Dihydroxybenzaldehyde-2-methoxybenzylamine Schiff base | Cu²⁺, Co²⁺, Fe²⁺, Fe³⁺ | Colorimetric (naked-eye) researchgate.netscience.gov |
| Quinazolinone derivatives | Cu²⁺, Hg²⁺, Cd²⁺ | Colorimetric scielo.org.mx |
| Terpyridine-based probe | Hg²⁺ | Ratiometric fluorescence rsc.org |
Preparation of Ligands and Complexation Studies
The vicinal dihydroxy and aldehyde functionalities of this compound make it a prime precursor for the synthesis of polydentate ligands. Schiff base ligands are readily prepared through condensation with a variety of primary amines. These amines can introduce additional donor atoms (N, O, S), allowing for the creation of ligands with specific coordination geometries and denticities.
For example, Schiff base ligands derived from 2,3-dihydroxybenzaldehyde and allylamine (B125299) have been synthesized and used to form complexes with metals like Molybdenum(VI). researchgate.net Similarly, condensation with semicarbazide (B1199961) or its derivatives yields ligands capable of forming stable complexes with a range of metal ions, including tin(IV) and various transition metals. researchgate.netresearchgate.net
The general synthetic pathway involves refluxing equimolar amounts of this compound and a selected primary amine in a solvent like methanol (B129727) or ethanol. researchgate.netfarmaciajournal.com The resulting Schiff base ligand can then be reacted with a metal salt to form the desired complex. farmaciajournal.comuobaghdad.edu.iq The o-dihydroxy group provides a strong binding site, often deprotonating to form a bidentate chelate with a metal ion. researchgate.net The imine nitrogen also participates in coordination. science.gov
The presence of the electron-withdrawing fluorine atom can significantly impact the properties of both the ligand and its metal complexes. It can:
Increase the acidity of the phenolic protons, potentially facilitating complexation.
Influence the redox potential of the metal center in the complex.
Affect the stability and reactivity of the resulting coordination compound.
These fluorinated ligands and their complexes are subjects of study for applications in catalysis, materials science, and bioinorganic chemistry. researchgate.net
Polymer and Material Functionalization with this compound
Covalent Attachment to Polymers: The aldehyde group is a versatile functional group for covalently modifying polymers that contain primary amine groups, such as chitosan (B1678972). The reaction between the aldehyde of this compound and the amine groups on the polymer backbone forms a Schiff base (imine linkage), which can be further stabilized by reduction to a secondary amine. nih.govresearchgate.net This approach has been used to modify chitosan with 2,3-dihydroxybenzaldehyde to create a material for adsorbing dyes from aqueous solutions. researchgate.net The introduction of the fluoro-dihydroxy-phenyl moiety could impart properties such as enhanced thermal stability, hydrophobicity, or metal-chelating capabilities to the modified polymer.
Monomer for Polymer Synthesis: Phenolic aldehydes can also serve as monomers for the synthesis of new polymers. For example, diols derived from phenolic aldehydes have been used to create biobased polyesters and polyurethanes. mdpi.com Following a similar two-step route involving hydroxyalkylation and aldehyde reduction, this compound could be converted into a fluorinated diol monomer. This monomer could then be used in polycondensation or polyaddition reactions with diacids or diisocyanates to produce novel fluorinated polyesters or polyurethanes. mdpi.com
The incorporation of fluorine into polymers is known to enhance properties like chemical resistance, thermal stability, and hydrophobicity. rsc.org Therefore, polymers functionalized with or derived from this compound are promising candidates for advanced materials, such as hydrophobic coatings, specialty membranes, or functional resins for metal extraction. mdpi.comrsc.org
Role As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis
Precursor for Advanced Fluorinated Compounds (e.g., PET Tracers)
The strategic placement of a fluorine atom makes 6-fluoro-2,3-dihydroxybenzaldehyde an important precursor for the synthesis of advanced fluorinated compounds, most notably radiolabeled positron emission tomography (PET) tracers. The fluorine-18 (B77423) (¹⁸F) isotope is a preferred radionuclide for PET imaging due to its convenient half-life (approx. 110 minutes) and low positron energy (635 keV), which allows for high-resolution imaging. nih.gov
Fluorinated benzaldehyde (B42025) derivatives are key starting materials for the synthesis of these complex imaging agents. For instance, the radiosynthesis of [¹⁸F]anle138b, a potential PET tracer for imaging α-synuclein aggregates associated with Parkinson's disease, begins with a fluorinated benzaldehyde derivative, 6-[¹⁸F]fluoropiperonal. acs.orgresearchgate.net This highlights the utility of the fluorobenzaldehyde scaffold in developing tracers for neurodegenerative diseases. The synthesis involves introducing the ¹⁸F label onto a precursor molecule and then carrying out subsequent reactions to build the final complex tracer. acs.org
Furthermore, research into novel PET tracers for imaging Aβ plaques in Alzheimer's disease has led to the synthesis of various fluorinated compounds. qeios.com The general strategy often involves preparing a core structure and then introducing a fluorine-containing side chain. While not always starting directly from this compound, the syntheses demonstrate the principle of using fluorinated building blocks to create these advanced medical imaging agents. The presence of hydroxyl groups on the ring can also serve as handles for further chemical modification or for modulating the compound's solubility and biological interactions.
Building Block for Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a valuable building block for their synthesis. The aldehyde and hydroxyl groups provide reactive sites for cyclization reactions to form various heterocyclic rings.
A significant application is in the synthesis of quinolones, a class of heterocyclic compounds known for their broad-spectrum antibacterial activity. uou.ac.in The synthesis of fluorinated quinolones, in particular, has led to some of the most effective antibacterial drugs. qeios.com The general synthetic approach can involve the condensation of a substituted benzaldehyde with other reactants to build the quinolone core. mdpi.com For example, 1-(2-fluorovinyl)-4-quinolone-3-carboxylic acid derivatives, which are conformationally restricted analogues of the drug fleroxacin, have been synthesized using fluorinated precursors. acs.org The fluorine atom at the 6-position of the quinolone ring is known to be crucial for its potent activity against DNA gyrase. qeios.com
Beyond quinolones, this fluorinated benzaldehyde is a precursor for other complex heterocyclic systems. For example, fluorinated benzaldehydes are used in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. A series of 1-[(sub)]-6-fluoro-3-[(sub)]-1,3,4-oxadiazol-2-yl-7-piperazino-1,4-dihydro-4-quinolinones were synthesized from fluorinated precursors and showed antiproliferative activity. researchgate.net The aldehyde group can be converted to a hydrazide, which is then cyclized to form the oxadiazole ring, demonstrating the compound's versatility in constructing diverse heterocyclic scaffolds.
The table below summarizes examples of heterocyclic cores that can be synthesized using fluorinated benzaldehydes as precursors.
| Heterocyclic Core | Synthetic Approach | Potential Application | Reference |
| Quinolone | Condensation and cyclization reactions | Antibacterial agents | acs.orgmdpi.comacs.org |
| 1,3,4-Oxadiazole | Conversion of aldehyde to hydrazide followed by cyclization | Anticancer agents | researchgate.net |
| Pyrazoline | Condensation with hydrazine (B178648) derivatives | Antimicrobial, Anti-inflammatory | derpharmachemica.com |
| Pyrimidine | Reaction of chalcone (B49325) intermediate with urea (B33335) or thiourea | Various medicinal applications | derpharmachemica.com |
Intermediate in the Synthesis of Biologically Active Scaffolds
The term "biologically active scaffold" refers to a core molecular structure that can be systematically modified to create a library of compounds with specific biological activities. This compound is an ideal intermediate for creating such scaffolds due to its combination of functional groups.
One of the most important classes of biologically active scaffolds derived from benzaldehydes are chalcones . Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized through a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. derpharmachemica.comjapsonline.com They are precursors to flavonoids and exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. nih.govjapsonline.com
The use of this compound as the starting aldehyde would produce chalcones with both fluorine and dihydroxy substitutions. The fluorine atom can enhance metabolic stability and cell permeability, while the hydroxyl groups are known to be important for antioxidant activity and for forming hydrogen bonds with biological targets. nih.gov For example, various hydroxy-substituted chalcones have been synthesized and shown to possess significant chemopreventive properties. nih.gov A study on a fluorinated chalcone derivative, (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one, demonstrated anti-inflammatory activity comparable to dexamethasone (B1670325) in animal models. researchgate.net
Another important class of biologically active scaffolds are Schiff bases . These are formed by the condensation of the aldehyde group with a primary amine. Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) (a structural isomer) have been shown to possess antioxidant, antibacterial, and enzyme inhibition properties. researchgate.net The resulting imine bond and the substituted aromatic rings provide a versatile scaffold for developing novel therapeutic agents. The synthesis of Schiff bases from this compound would yield fluorinated and hydroxylated analogues with potentially enhanced biological profiles. arabjchem.org
| Bioactive Scaffold | Synthetic Reaction | Key Biological Activities | References |
| Chalcones | Claisen-Schmidt Condensation | Anti-inflammatory, Anticancer, Antioxidant | nih.govresearchgate.netjapsonline.com |
| Schiff Bases | Condensation with Primary Amines | Antibacterial, Antifungal, Enzyme Inhibition | researchgate.netarabjchem.org |
| Stilbenes | Knoevenagel-Doebner-Heck Reaction | Antidiabetic, Antioxidant | google.com |
Applications in Dye and Pigment Chemistry
The structural features of this compound also make it a valuable intermediate in the synthesis of dyes and pigments. The aromatic ring system forms the core of a chromophore, the part of a molecule responsible for its color.
A significant application is in the creation of azo dyes . Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and constitute the largest group of synthetic colorants. scispace.comnih.gov The synthesis typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then coupled with an electron-rich compound like a phenol (B47542) or aniline. nih.govunb.ca The hydroxyl groups on this compound make it an excellent coupling component, and its aldehyde group can be used for further modifications or to attach the dye to a substrate.
Research has demonstrated the synthesis of complex, V-type azo chromophores starting from core-fluorinated bis(2-hydroxybenzaldehyde)s. researchgate.net These molecules were created by the azo-coupling of diazonium salts with salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). Applying this principle, this compound can be used to produce novel fluorinated azo dyes with unique spectroscopic properties and potentially enhanced stability. The fluorine atom can influence the electronic properties of the chromophore, leading to shifts in the absorption spectrum and changes in color.
The aldehyde functionality also allows for the synthesis of other classes of dyes, such as fluorinated BODIPY (boron-dipyrromethene) dyes, which are known for their high fluorescence quantum yields and photostability. The synthesis can involve a Knoevenagel condensation using a fluorine-containing benzaldehyde to extend the dye's conjugation. mdpi.com
Non Clinical Biotransformation and Metabolic Pathways of Fluorinated Dihydroxybenzaldehydes
Enzymatic Transformations and Metabolic Fates
The metabolic fate of an aromatic aldehyde is often initiated by the oxidation of its aldehyde group. In biological systems, this transformation is typically catalyzed by aldehyde dehydrogenases (ALDHs), a superfamily of NAD(P)+-dependent enzymes. nih.gov These enzymes are highly efficient in converting aldehydes to their corresponding carboxylic acids. For 6-fluoro-2,3-dihydroxybenzaldehyde, the expected initial enzymatic transformation would be its oxidation to 6-fluoro-2,3-dihydroxybenzoic acid.
Studies on a range of ALDHs, including those from bovine sources (ALDH-Bov) and E. coli (ALDH-Ec), have demonstrated their capability to oxidize various substituted benzaldehydes. The presence of a fluoro-substituent, an electron-withdrawing group, is generally well-tolerated. For instance, 2-fluorobenzaldehyde (B47322) is fully converted by both ALDH-Bov and ALDH-Ec. nih.gov In contrast, other enzymes like aryl-alcohol oxidase (AAO) from the fungus Pleurotus eryngii also show activity on aromatic aldehydes, converting fluorinated benzaldehydes into the corresponding benzoic acids, as confirmed by 19F NMR analysis. nih.gov
The presence of hydroxyl groups on the aromatic ring, as in this compound, can also influence enzyme activity. While specific data on this compound is limited, the general enzymatic machinery for aldehyde oxidation is robust and represents a primary metabolic route. The resulting fluorinated carboxylic acid would then be a substrate for further degradation, including dehalogenation and ring cleavage.
| Enzyme Source | Substrate | Product | Analytical Yield (%) | Reference |
| ALDH-Bov | Benzaldehyde (B42025) | Benzoic acid | >99 | nih.gov |
| ALDH-Ec | Benzaldehyde | Benzoic acid | >99 | nih.gov |
| ALDH-Bov | 2-Fluorobenzaldehyde | 2-Fluorobenzoic acid | >99 | nih.gov |
| ALDH-Ec | 2-Fluorobenzaldehyde | 2-Fluorobenzoic acid | >99 | nih.gov |
| ALDH-Bov | 4-Fluorobenzaldehyde | 4-Fluorobenzoic acid | >99 | nih.gov |
| ALDH-Ec | 4-Fluorobenzaldehyde | 4-Fluorobenzoic acid | >99 | nih.gov |
| Pleurotus eryngii AAO | Fluorinated Benzaldehydes | Fluorinated Benzoic Acids | Not Quantified | nih.gov |
Table 1: Enzymatic Oxidation of Aromatic Aldehydes by Aldehyde Dehydrogenases (ALDHs) and Aryl-Alcohol Oxidase (AAO).
Microbial Metabolism and Degradation Pathways
Microorganisms have evolved diverse metabolic pathways to degrade persistent aromatic compounds. researchgate.net The microbial metabolism of fluorinated aromatics often involves a series of enzymatic reactions mediated by bacteria and fungi. mdpi.com Genera such as Pseudomonas, Rhodococcus, Arthrobacter, and Sphingomonas are known for their ability to degrade fluorinated compounds like fluorophenols and fluorobenzoates. mdpi.comucd.ie
The degradation pathway for a compound like this compound in microbes would likely proceed through the following steps:
Initial Oxidation: The aldehyde group is first oxidized to a carboxylic acid, yielding 6-fluoro-2,3-dihydroxybenzoic acid.
Hydroxylation/Dioxygenation: Oxygenase enzymes play a crucial role by introducing additional hydroxyl groups to the aromatic ring. This step is critical as it destabilizes the ring and prepares it for cleavage. For dihydroxy-substituted compounds, the existing hydroxyl groups may direct the position of further enzymatic attack.
Ring Cleavage: The resulting fluorinated catechol or pyrogallol (B1678534) derivative undergoes ring fission. This is typically achieved by dioxygenase enzymes via either ortho- or meta-cleavage pathways, breaking the aromatic ring to form aliphatic acid intermediates like fluoromuconic acid. ucd.ie
Dehalogenation and Further Metabolism: The fluorine atom is removed from the aliphatic intermediate, a step that can sometimes occur spontaneously after ring cleavage or be catalyzed by specific dehalogenase enzymes. researchgate.net The resulting non-fluorinated intermediates can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be fully mineralized. mdpi.com
It is important to note that the position of the fluorine atom can determine the ultimate biodegradability. For example, the metabolism of some fluorophenols can lead to the formation of 2-fluoromuconic acid, which acts as a dead-end metabolite for some microbial strains. ucd.ie
| Microbial Genus | Fluorinated Substrate(s) | Key Metabolic Process | Reference |
| Pseudomonas | Fluoroacetate, Fluorobiphenyls, Fluorobenzoates | Hydrolytic dehalogenation, Dioxygenase-mediated oxidation | mdpi.com |
| Rhodococcus | Fluorophenols | Oxygenase attack and ring cleavage | ucd.ie |
| Arthrobacter | Fluoroacetate, Fluorophenol | Monooxygenase attack, Hydrolytic dehalogenation | mdpi.comresearchgate.net |
| Sphingomonas | 4-fluoro- and 4,4′-difluoro-diphenyl ethers | Dioxygenase-catalyzed oxidation | mdpi.com |
| Thauera | 4-Fluorobenzoate (B1226621), 4-Fluorotoluene | Anaerobic degradation, C-F bond cleavage via CoA ester | nih.gov |
Table 2: Representative Microbial Genera Involved in the Biotransformation of Fluorinated Organic Compounds.
Comparison with Biotransformation of Related Aromatic Aldehydes and Phenols
The biotransformation of this compound can be understood by comparing it to related non-fluorinated aromatic aldehydes and fluorinated phenols.
Comparison with Aromatic Aldehydes: The initial biotransformation step for aromatic aldehydes, whether fluorinated or not, is typically oxidation to a carboxylic acid. nih.gov However, the electronic properties of the substituents can influence the reaction rate. Electron-withdrawing groups, such as fluorine, can impact the catalytic efficiency of enzymes like aldehyde dehydrogenases. While many ALDHs show broad substrate specificity and effectively convert fluoro-substituted benzaldehydes, the kinetics may differ from their non-fluorinated counterparts. nih.gov In aerobic environments, the subsequent degradation of the resulting benzoic acid involves attack by oxygenases, a pathway shared with phenolic compounds. mdpi.com
Comparison with Aromatic Phenols: The metabolism of phenols and fluorophenols has been extensively studied. researchgate.netucd.ie Unlike aldehydes, the initial microbial attack on phenols is hydroxylation of the aromatic ring to form catechols (1,2-dihydroxybenzenes). mdpi.com For this compound, the presence of two hydroxyl groups already makes it a catechol-like structure (specifically, a pyrogallol derivative). The key difference lies in the initial step: aldehydes undergo oxidation of the functional group, while phenols undergo ring hydroxylation.
Following these initial steps, the pathways converge. Both the resulting fluorinated carboxylic acids and fluorinated catechols are substrates for ring-cleavage dioxygenases. The presence and position of the fluorine atom are critical determinants of the subsequent metabolic fate. In the degradation of monofluorinated aromatic compounds, oxygenase attack often yields fluorocatechols, which are then cleaved. researchgate.net The stability conferred by the C-F bond means that fluorinated compounds are generally more recalcitrant than their non-halogenated analogs.
Dehalogenation Mechanisms in Biological Systems
The cleavage of the carbon-fluorine bond is the most challenging step in the biodegradation of fluorinated compounds and is a critical indicator of detoxification. mdpi.comresearchgate.net Microbes have evolved several enzymatic strategies to achieve this.
Oxidative Dehalogenation: This is a common mechanism in aerobic microorganisms. It is mediated by oxygenase enzymes (both monooxygenases and dioxygenases) that hydroxylate the fluorinated aromatic ring. acs.org This hydroxylation, often occurring adjacent to the fluorine-bearing carbon, results in the formation of an unstable halohydrin-like intermediate. This intermediate can then spontaneously eliminate the fluoride (B91410) ion (F-) to form a more stable product, such as a quinone or a hydroxylated aromatic. researchgate.netacs.org For example, some heme dehaloperoxidases are capable of oxidative defluorination of aromatic compounds. acs.org
Hydrolytic Dehalogenation: This mechanism involves the direct nucleophilic substitution of the fluorine atom with a hydroxyl group from water. mdpi.com The reaction is catalyzed by enzymes known as hydrolytic dehalogenases. This pathway is generally limited to monofluorinated compounds or aromatic rings that are sufficiently "activated" (i.e., made electron-deficient) by other substituents, which polarizes the C-F bond and makes it susceptible to nucleophilic attack. mdpi.com
Reductive Dehalogenation: This process occurs primarily under anaerobic conditions. It involves the replacement of a fluorine atom with a hydrogen atom, using electrons from a donor. mdpi.com The reaction is catalyzed by reductive dehalogenases. While this mechanism is well-documented for chlorinated and brominated compounds, it is less common for fluoroaromatics. The extreme strength and high redox potential of the C-F bond make its reductive cleavage energetically unfavorable. nih.gov Nevertheless, complete anaerobic degradation of some fluoroaromatics like 4-fluorobenzoate has been reported, involving activation to a coenzyme A (CoA) ester prior to an ATP-dependent C-F bond cleavage. nih.gov
| Dehalogenation Mechanism | Environmental Condition | Key Enzyme Class | General Reaction | Reference |
| Oxidative | Aerobic | Oxygenases, Dehaloperoxidases | C-F → C-OH (via hydroxylation and F- elimination) | researchgate.netacs.org |
| Hydrolytic | Aerobic | Hydrolytic Dehalogenases | C-F → C-OH (direct substitution by H2O) | mdpi.com |
| Reductive | Anaerobic | Reductive Dehalogenases | C-F → C-H (substitution by H+) | mdpi.comnih.gov |
Table 3: Major Biological Dehalogenation Mechanisms for Fluorinated Compounds.
Emerging Research Directions and Future Perspectives
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The landscape of chemical research is being reshaped by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer the potential to dramatically accelerate the discovery and optimization of molecules like 6-fluoro-2,3-dihydroxybenzaldehyde. rsc.org While specific AI/ML studies on this exact compound are still emerging, the application of established methodologies provides a clear roadmap for future investigations.
ML algorithms, particularly deep neural networks, can be trained on vast chemical datasets to predict a wide range of molecular properties. nih.gov For this compound, AI could be employed to:
Predict Physicochemical and Biological Properties: Generate predictions for solubility, reactivity, toxicity, and potential biological activities (e.g., enzyme inhibition, antimicrobial effects) before synthesis, saving time and resources.
De Novo Design: Utilize generative models to design novel derivatives based on the this compound scaffold, optimized for specific target properties. These models can explore a vast chemical space to propose structures with enhanced efficacy or improved synthetic accessibility.
Reaction Prediction and Synthesis Planning: AI-powered retrosynthesis tools can analyze the structure of a complex target molecule incorporating the this compound core and propose efficient, high-yielding synthetic pathways. nih.gov This can help overcome challenges in multi-step syntheses. asu.edu
High-Throughput Screening: Machine learning models can be used to rapidly screen virtual libraries containing thousands of derivatives, identifying the most promising candidates for experimental validation. nih.gov A framework combining ensemble algorithms and graph convolutional neural networks (GCNN) has been successfully used to screen vast libraries of fluoroether electrolytes, a strategy that could be adapted for derivatives of this compound. nih.gov
The integration of AI and ML promises to move chemical discovery from a trial-and-error process to a more predictive, data-driven science, unlocking the full potential of the this compound scaffold. youtube.com
Exploration of Novel Reaction Spaces for this compound
The unique arrangement of functional groups on this compound opens the door to a wide array of chemical transformations, allowing for the creation of diverse molecular architectures. Research into related compounds provides a strong indication of the novel reaction spaces that can be explored.
Condensation Reactions: The aldehyde group is a prime site for condensation reactions. It readily reacts with amines to form Schiff bases, which can serve as ligands for creating metal complexes with interesting catalytic or biological properties. researchgate.netchemicalbook.com Similarly, it can undergo Knoevenagel or Wittig-type reactions to form carbon-carbon double bonds, extending the molecular framework. nih.gov An efficient one-step Wittig reaction has been used to prepare caffeic acid derivatives from substituted benzaldehydes, a pathway directly applicable to the title compound. nih.gov
Mannich Reactions: The phenolic nature of the catechol moiety makes it susceptible to Mannich reactions, which involve the aminomethylation of an acidic proton-containing compound. Phenolic Mannich bases derived from 2,4-dihydroxybenzaldehyde (B120756) have been synthesized, suggesting a similar potential for this compound to produce novel structures with enhanced lipophilicity and biological activity. ekb.eg
Derivatization of Hydroxyl Groups: The two hydroxyl groups can be selectively or fully derivatized through etherification or esterification to modulate the compound's solubility, polarity, and interaction with biological targets.
Aromatic Substitution: The fluorine atom and the existing substituents direct further electrophilic or nucleophilic aromatic substitutions, allowing for the introduction of additional functional groups onto the aromatic ring to fine-tune the molecule's properties. uni-tuebingen.de
Cyclization Reactions: The compound is a key precursor for synthesizing heterocyclic systems. For instance, it has been used in the preparation of benzoxaborole derivatives, which have shown promise as antibacterial agents. chiralen.com
The exploration of these reaction pathways will enable chemists to build diverse libraries of compounds from the this compound scaffold for various applications.
Advanced Characterization Techniques and Method Development
A thorough understanding of the structure, conformation, and properties of this compound and its derivatives is crucial for their development. A combination of advanced analytical techniques and computational methods is essential for comprehensive characterization.
Spectroscopic and Structural Analysis:
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR spectroscopy are fundamental for elucidating the molecular structure in solution. rsc.org
Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are used to confirm molecular weight and purity. researchgate.net
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy provide detailed information about the vibrational modes of the functional groups. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov
Computational and Thermal Analysis:
Density Functional Theory (DFT): DFT calculations are a powerful tool for complementing experimental data. They can be used to determine the most stable conformers, predict vibrational frequencies, and analyze electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding reactivity and charge transfer within the molecule. researchgate.netresearchgate.net
Hirshfeld Surface Analysis: This computational method is used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the forces that govern crystal packing. mdpi.comnih.gov
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of the compound. mdpi.comnih.gov
The table below summarizes the key characterization techniques applied to this compound and related structures.
| Technique Category | Specific Method | Information Obtained | Reference |
| Spectroscopy | NMR (1H, 13C, 19F) | Molecular structure, connectivity | rsc.org |
| FT-IR & FT-Raman | Functional groups, vibrational modes | researchgate.net | |
| UV-Vis Spectroscopy | Electronic transitions, conjugation | researchgate.net | |
| Mass Spectrometry (LC-MS) | Molecular weight, purity | researchgate.net | |
| Structural | Single-Crystal X-ray Diffraction | 3D structure, intermolecular interactions | mdpi.comnih.gov |
| Thermal | TGA/DSC | Thermal stability, melting point | mdpi.comnih.gov |
| Computational | Density Functional Theory (DFT) | Optimized geometry, electronic properties, vibrational frequencies | researchgate.netresearchgate.net |
| Hirshfeld Surface Analysis | Intermolecular contacts, crystal packing | mdpi.comnih.gov |
Design of Next-Generation Molecules Incorporating the this compound Scaffold
The versatile chemical nature of this compound makes its scaffold an attractive starting point for designing next-generation molecules with tailored functions across various scientific disciplines.
Medicinal Chemistry: The scaffold is a valuable building block for new therapeutic agents. Its known use in synthesizing benzoxaborole antibacterials highlights its potential in fighting infectious diseases. chiralen.com The structural motifs present in the molecule are also found in compounds with antimalarial and other antimicrobial properties. nih.govekb.eg The aldehyde can also serve as a reactive handle for conjugation to other molecules, for instance, in the development of PROTACs (Proteolysis Targeting Chimeras), an emerging modality in drug discovery. medchemexpress.com
Materials Science: The electronic properties of the fluorinated catechol ring make it a candidate for incorporation into novel organic materials. For example, Schiff bases and co-crystals derived from similar dihydroxybenzaldehydes have been investigated for their nonlinear optical (NLO) properties, which are important for applications in photonics and optoelectronics. mdpi.comnih.gov The ability of the catechol moiety to chelate metals also opens avenues for designing new catalysts or sensors. researchgate.net
Bioimaging: Fluorinated and hydroxylated benzaldehydes are key precursors in the synthesis of radiotracers for Positron Emission Tomography (PET). uni-tuebingen.de The this compound scaffold could be adapted for the development of novel PET imaging agents for diagnosing and monitoring diseases.
The future of research on this compound will likely involve its use as a foundational element for creating complex, functional molecules designed for specific, high-value applications in medicine, materials science, and diagnostics.
Q & A
Q. What are the established synthetic routes for 6-fluoro-2,3-dihydroxybenzaldehyde, and how do reaction conditions influence yield and purity?
The synthesis of this compound can be inferred from analogous fluorinated benzaldehyde derivatives. Key steps include:
- Selective Fluorination : Electrophilic fluorination using agents like Selectfluor™ at controlled temperatures (0–25°C) to introduce fluorine at the 6-position .
- Hydroxylation : Demethylation of methoxy precursors (e.g., 6-fluoro-2,3-dimethoxybenzaldehyde) via boron tribromide (BBr₃) in dichloromethane under anhydrous conditions .
- Oxidation : Partial oxidation of substituted toluenes using KMnO₄ in acidic media to yield the aldehyde group, ensuring stoichiometric control to avoid over-oxidation to carboxylic acids .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy :
- ¹H NMR: Fluorine coupling (³J~H-F~) splits signals for protons at C-4 and C-5. Hydroxyl protons appear as broad singlets (~δ 9–10 ppm) .
- ¹³C NMR: Fluorine-induced deshielding shifts C-6 carbon to ~δ 165 ppm. Aldehyde carbons resonate at ~δ 190 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times are compared against standards .
- Mass Spectrometry : ESI-MS in negative mode confirms the molecular ion [M-H]⁻ at m/z 170.0 (calc. 170.04) .
Advanced Research Questions
Q. How does the dihydroxy-fluoro substitution pattern influence reactivity in nucleophilic aromatic substitution (NAS) or metal coordination?
- NAS Reactivity : Fluorine’s electron-withdrawing effect activates the ring for substitution at C-4 or C-5. Hydroxyl groups at C-2 and C-3 enable chelation with metal ions (e.g., Fe³⁺, Cu²⁺), enhancing catalytic or sensor applications .
- Steric Effects : Proximity of hydroxyl groups to fluorine may hinder bulky nucleophiles (e.g., amines), necessitating microwave-assisted synthesis to improve kinetics .
Q. What strategies resolve contradictions in reported biological activities of fluorinated dihydroxybenzaldehydes across studies?
Discrepancies often arise from:
- Assay Conditions : Variability in pH (e.g., dihydroxy groups’ pKa ~8–10) affects redox activity. Standardize buffers (e.g., PBS pH 7.4) .
- Cell Line Sensitivity : Compare cytotoxicity (IC₅₀) across multiple lines (e.g., MCF-7 vs. HeLa) to identify selective activity .
- Structural Analogs : Benchmark against 5-tert-butyl-2,3-dihydroxybenzaldehyde () to isolate fluorine-specific effects.
Q. How can computational models predict the antioxidant mechanism of this compound?
- DFT Calculations : Estimate bond dissociation enthalpies (BDE) for hydroxyl groups. Lower BDE (~80 kcal/mol) indicates superior radical scavenging .
- Molecular Docking : Simulate interactions with ROS-generating enzymes (e.g., xanthine oxidase) to identify binding motifs .
- Validation : Cross-check predictions with in vitro assays (e.g., DPPH radical quenching) under controlled O₂ levels .
Q. What methodologies elucidate the compound’s role in synthesizing fluorinated heterocycles for medicinal chemistry?
- Schiff Base Formation : React with primary amines to form imines, cyclizing into quinazoline or indole derivatives under acidic conditions .
- Metal Complexation : Coordinate with Pd(II) or Ru(II) to create catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Biological Screening : Test derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
